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Compound of Interest

Compound Name: SLU-10482

Cat. No.: B14083517

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity, experimental
protocols, and key data associated with the antiparasitic agent SLU-10482.

Introduction

SLU-10482 is a novel, orally active antiparasitic agent demonstrating significant potency
against Cryptosporidium parvum, the protozoan parasite responsible for the diarrheal disease
cryptosporidiosis.[1][2] Cryptosporidiosis poses a serious threat, particularly to young children
and immunocompromised individuals, and there is a critical need for effective therapeutics.[3]
[4] SLU-10482, an aryl acetamide triazolopyridazine, has emerged from structure-activity
relationship (SAR) studies as a promising lead compound, superior to its predecessor, SLU-
2633.[4][5] While its precise mechanism of action is yet to be elucidated, its efficacy has been
established through both in vitro and in vivo studies.[4][5][6]

Chemical Properties
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Property Value

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-(1,2,4-

Formal Name triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-
ethanone

CAS Number 2755451-45-5[7]

Molecular Formula C1sH16F4N6O[7][8]

Formula Weight 408.4[7][8]

Solubility Soluble in DMSO, Ethanol, and Methanol[7][8]

Biological Activity Data

The biological activity of SLU-10482 has been quantified through various assays,
demonstrating its potent anti-cryptosporidial effects.

Cell Line /
Assay Type Parameter Value (pM) Reference
Model
In Vitro Efficacy ECso 0.07 HCT-8 cells 5171181191
) o Cryptosporidium
In Vitro Inhibition  ICso 0.0687 [1][2]
parvum
i ] C. parvum
In Vivo Efficacy ACso 0.0686 ] ) [1][2]
infected mice
C. parvum
In Vivo Efficacy EDgo < 5 mg/kg (BID) infected mouse [41[51[9][10]
model
Off-Target
N Kd 43 hERG [71[8]
Activity

Experimental Protocols
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Detailed methodologies for the key experiments cited are crucial for reproducibility and further

investigation.

4.1. In Vitro Anti-Cryptosporidial Activity Assay

This assay is designed to determine the half-maximal effective concentration (ECso) of SLU-

10482 against Cryptosporidium parvum in a human cell line.

e Cell Line: Human ileocecal adenocarcinoma cells (HCT-8).

o Parasite:Cryptosporidium parvum.

e Protocol:

4.2.

Seed HCT-8 cells in 96-well plates and grow to confluency.

Prepare serial dilutions of SLU-10482 in a suitable solvent (e.g., DMSO) and then in
culture medium.

Infect the confluent HCT-8 cell monolayers with C. parvum oocysts.
Immediately after infection, add the different concentrations of SLU-10482 to the wells.

Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2
atmosphere.

Following incubation, fix and permeabilize the cells.

Stain the parasites using a specific antibody (e.g., anti-Cryptosporidium antibody)
conjugated to a fluorescent marker.

Quantify the number of parasites per well using an automated imaging system or by
manual counting under a fluorescence microscope.

Calculate the ECso value by plotting the percentage of parasite reduction against the log
concentration of SLU-10482 and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
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This protocol outlines the in vivo assessment of SLU-10482's efficacy in an
immunocompromised mouse model.

e Animal Model: NOD SCID gamma (NSG) mice.[4]
 Infection: Mice are infected with C. parvum oocysts.[4]

e Protocol:

o

Infect NSG mice with C. parvum oocysts (e.g., via oral gavage).
o Allow the infection to establish for seven days.[4]

o Administer SLU-10482 orally twice daily (BID) at specified doses (e.g., 5 and 15 mg/kg)
for four consecutive days.[4][7][8]

o Monitor the mice for changes in weight and clinical signs of iliness.
o Collect fecal samples at specified time points during and after treatment.
o Extract DNA from the fecal samples.

o Quantify the number of C. parvum oocysts in the feces using quantitative polymerase
chain reaction (QPCR) targeting a specific parasite gene.[4]

o Determine the reduction in fecal oocyst shedding in the treated groups compared to a
vehicle-treated control group.

4.3. hERG Binding Assay

This assay evaluates the potential for off-target cardiovascular effects by measuring the binding
affinity of SLU-10482 to the human ether-a-go-go-related gene (hERG) potassium channel.

o Assay Type: Radioligand binding assay.
e Protocol:

o Prepare cell membranes from a cell line stably expressing the hERG channel.
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o Incubate the membranes with a known radioligand for the hERG channel (e.g., [3H]-
astemizole) in the presence of various concentrations of SLU-10482.

o Allow the binding to reach equilibrium.
o Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
o Measure the radioactivity retained on the filters using a scintillation counter.
o Calculate the dissociation constant (Kd) by analyzing the competition binding data.
Visualizations
5.1. Experimental Workflow for SLU-10482 Screening

The following diagram illustrates the general workflow for the biological activity screening of
SLU-10482.
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A flowchart of the screening process for SLU-10482.
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5.2. Logical Relationship of SLU-10482 Development

The diagram below outlines the logical progression from the initial lead compound to the
identification of SLU-10482.

Initial Lead: SLU-2633
(EC50 =0.17 uM)

(Aryl Acetamide Triazolopyridazines)

(Synthesis of Novel Analogues)
(Biological Activity Screening)

Improved Potency

( )

Click to download full resolution via product page

(Structure-Activity Relationship (SAR) Studies)

The developmental progression leading to SLU-10482.

Conclusion

SLU-10482 is a highly potent inhibitor of Cryptosporidium parvum with demonstrated in vivo
efficacy. Its favorable activity profile makes it a strong candidate for further preclinical
development as a treatment for cryptosporidiosis. The unknown mechanism of action presents
an opportunity for future research to identify its biological target, which could aid in the
discovery of next-generation antiparasitic agents. The provided experimental protocols serve
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as a foundation for researchers to build upon in their investigations of SLU-10482 and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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